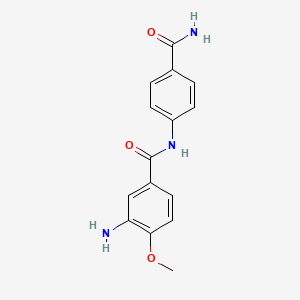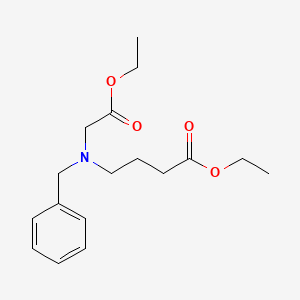
1-Bromo-4-(1-propen-2-yl)benzene
概述
描述
1-Bromo-4-(1-propen-2-yl)benzene: is an organic compound characterized by the presence of a bromine atom attached to the para position of the phenyl ring and a methyl group attached to the alpha position of the styrene structure
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 1-Bromo-4-(1-propen-2-yl)benzene typically involves the bromination of poly(alpha-methylstyrene) followed by depolymerization. The process begins with obtaining a chlorinated aliphatic hydrocarbon solvent solution of poly(alpha-methylstyrene) with a molecular weight ranging from about 1,000 to about 200,000. This polymer is then brominated using liquid or gaseous bromine at temperatures between 20°C and 100°C. The brominated polymer is subsequently depolymerized by heating to temperatures between 250°C and 500°C .
Industrial Production Methods: The industrial production of this compound follows similar steps, with a focus on optimizing reaction conditions to ensure high yield and purity. The brominated polymer is often depolymerized at reduced pressure to facilitate the recovery of the monomer as a distillate .
化学反应分析
Types of Reactions: 1-Bromo-4-(1-propen-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Polymerization: It can be polymerized to form poly(p-bromo-alpha-methylstyrene), which has applications in creating flame-retardant materials.
Common Reagents and Conditions:
Bromination: Bromine (liquid or gaseous) is used for the bromination of poly(alpha-methylstyrene).
Depolymerization: High temperatures (250°C to 500°C) and reduced pressure are used for depolymerization.
Major Products:
Poly(p-bromo-alpha-methylstyrene): A polymer with flame-retardant properties.
科学研究应用
Chemistry: 1-Bromo-4-(1-propen-2-yl)benzene is used as a co-monomer in the synthesis of copolymers, which exhibit unique properties such as flame retardancy .
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s reactivity makes it a potential candidate for developing new materials and drugs.
Industry: In the industrial sector, this compound is used to produce flame-retardant polymers and other specialized materials .
作用机制
The mechanism of action of 1-Bromo-4-(1-propen-2-yl)benzene involves its reactivity due to the presence of the bromine atom and the alpha-methyl group. These functional groups influence the compound’s behavior in various chemical reactions, such as substitution and polymerization. The bromine atom can participate in electrophilic substitution reactions, while the alpha-methyl group can stabilize intermediates during polymerization .
相似化合物的比较
Alpha-methylstyrene: Lacks the bromine atom and has different reactivity and applications.
4-Bromostyrene: Similar structure but lacks the alpha-methyl group, leading to different chemical properties.
Uniqueness: 1-Bromo-4-(1-propen-2-yl)benzene’s unique combination of the bromine atom and the alpha-methyl group makes it distinct from other similar compounds. This combination imparts specific reactivity and properties, such as enhanced flame retardancy in polymers .
属性
IUPAC Name |
1-bromo-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFUFNUTOTCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394285 | |
| Record name | p-bromo-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6888-79-5 | |
| Record name | p-bromo-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(prop-1-en-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)
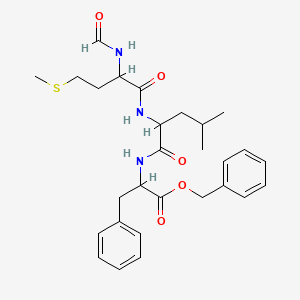
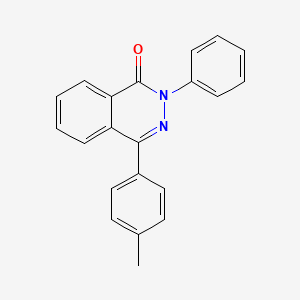

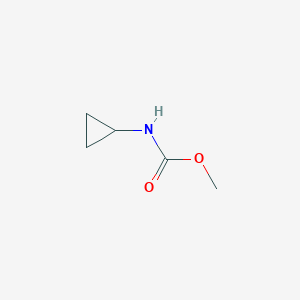
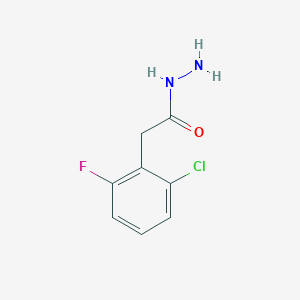
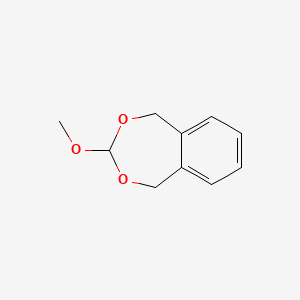
![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)


